Mortality Hazard Ratio: Lotrafiban BRAVO Trial vs. Placebo (and Class-Level Inference)
In the pivotal Phase III BRAVO trial (N=9,190), lotrafiban administered at 30 or 50 mg twice daily plus aspirin produced a 33% relative increase in all-cause mortality compared to placebo plus aspirin (HR 1.33; 95% CI 1.03-1.72; P=0.026). The absolute mortality rate was 3.0% in the lotrafiban group versus 2.3% in the placebo group over up to 2 years of follow-up [1]. This finding is quantitatively consistent with the class-wide mortality signal observed for other oral GPIIb/IIIa antagonists: a meta-analysis of four Phase III trials (EXCITE with xemilofiban, OPUS-TIMI 16 with orbofiban, SYMPHONY with sibrafiban, and BRAVO with lotrafiban) reported a consistent ~30% excess mortality across all oral agents [2]. Importantly, BRAVO was the first and only trial in this class to include a substantial proportion of patients with cerebrovascular disease (41% of enrolled population), establishing that the mortality signal extends beyond coronary artery disease populations to include stroke and TIA patients [3].
| Evidence Dimension | All-cause mortality (hazard ratio) |
|---|---|
| Target Compound Data | HR 1.33 (95% CI 1.03-1.72); absolute 3.0% vs. 2.3% |
| Comparator Or Baseline | Placebo plus aspirin (HR 1.00 reference; absolute 2.3%) |
| Quantified Difference | 33% relative increase in mortality; 0.7% absolute increase over 2 years |
| Conditions | Phase III randomized, double-blind, placebo-controlled international trial; N=9,190 patients with coronary (59%) or cerebrovascular (41%) disease; lotrafiban 30 or 50 mg BID plus aspirin 75-325 mg/day; follow-up up to 2 years |
Why This Matters
This quantitatively establishes lotrafiban's utility as a research tool for investigating the paradoxical pro-thrombotic or pro-inflammatory mechanisms underlying oral GPIIb/IIIa antagonist toxicity, a phenomenon not observed with intravenous agents.
- [1] Topol, E. J., et al. (2003). Randomized, Double-Blind, Placebo-Controlled, International Trial of the Oral IIb/IIIa Antagonist Lotrafiban in Coronary and Cerebrovascular Disease. Circulation, 108(4), 399-406. View Source
- [2] Chew, D. P., et al. (2001). Increased mortality with oral platelet glycoprotein IIb/IIIa antagonists: a meta-analysis of phase III multicenter randomized trials. Circulation, 103(2), 201-206. View Source
- [3] Pharmacology Watch (2003). Study Shows Oral IIb/IIIa Receptors Increase Mortality. Clinician Reviews, 13(9). View Source
